molecular formula C6H4FIO2S B8266714 Methyl 3-fluoro-5-iodothiophene-2-carboxylate

Methyl 3-fluoro-5-iodothiophene-2-carboxylate

Cat. No.: B8266714
M. Wt: 286.06 g/mol
InChI Key: SSQCYCQKYZNMCT-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-iodothiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with fluorine, iodine, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-5-iodothiophene-2-carboxylate typically involves the introduction of fluorine and iodine substituents onto a thiophene ring, followed by esterification. One common method involves the halogenation of a thiophene precursor, such as 3-fluorothiophene, using iodine and a suitable oxidizing agent. The resulting 3-fluoro-5-iodothiophene can then be esterified with methanol in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and catalysts would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-iodothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-fluoro-5-azidothiophene-2-carboxylate, while a Suzuki coupling reaction with phenylboronic acid would produce 3-fluoro-5-phenylthiophene-2-carboxylate .

Scientific Research Applications

Methyl 3-fluoro-5-iodothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-fluoro-5-iodothiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, influencing its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-bromothiophene-2-carboxylate
  • Methyl 3-chloro-5-iodothiophene-2-carboxylate
  • Methyl 3-fluoro-5-iodothiophene-2-carboxamide

Uniqueness

Methyl 3-fluoro-5-iodothiophene-2-carboxylate is unique due to the combination of fluorine and iodine substituents on the thiophene ring. This specific substitution pattern imparts distinct electronic and steric properties, making the compound particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

methyl 3-fluoro-5-iodothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQCYCQKYZNMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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